

A Technical Guide to 2-Iodothiophenol: Properties, Synthesis, and Applications in Drug Discovery

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This technical guide provides an in-depth overview of **2-lodothiophenol**, a critical building block in organic synthesis, particularly for pharmaceutical and materials science applications. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical properties, nomenclature, and synthetic utility.

Core Compound Identification

Identifier	Value
IUPAC Name	2-iodobenzenethiol[1][2]
CAS Number	37972-89-7[1][3]
Molecular Formula	C ₆ H ₅ IS[3][4]
Molecular Weight	236.08 g/mol [2][3]
Synonyms	2-iodobenzenethiol, o-iodothiophenol, Benzenethiol, 2-iodo-[2][5]

Physicochemical Properties



2-lodothiophenol is an organoiodine compound that presents as a yellow crystalline solid.[4] Its dual functionality, featuring both a reactive thiol group and a carbon-iodine bond, makes it a versatile precursor for a wide range of chemical transformations.

Property	Value
Boiling Point	119.5 °C (at 11 Torr)[4]
Density (Predicted)	1.901 ± 0.06 g/cm ³ [4][5]
pKa (Predicted)	5.96 ± 0.43[4]

Synthetic Applications in Drug Development and Materials Science

Aryl thiol derivatives are foundational in synthetic chemistry due to their prevalence in biologically active molecules and advanced materials. The thiol group can act as an antioxidant and metal chelator, while the carbon-iodine bond serves as a key handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures.

2-lodothiophenol is a crucial precursor for the synthesis of sulfur-containing heterocycles, which are prominent scaffolds in many pharmaceutical agents used to treat conditions such as cancer, inflammation, and neurodegenerative diseases.

Synthesis of 2-Substituted Benzo[b]thiophenes

A primary application of **2-lodothiophenol** is in the synthesis of 2-substituted benzo[b]thiophenes, a class of compounds with significant biological and material properties. This is efficiently achieved through a palladium-catalyzed Sonogashira-type cross-coupling reaction with terminal alkynes.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Benzo[b]thiophenes

This protocol is based on the methodology described by Chen et al. for the synthesis of 2-substituted benzo[b]thiophenes.[6]



Materials:

- **2-lodothiophenol** (0.5 mmol)
- Terminal alkyne (4 equiv.)
- Palladium(II) acetate (Pd(OAc)₂, 15 mol%)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA, 20 mol%)
- Silver trifluoroacetate (AgTFA, 1.1 equiv.)
- N,N-Dimethylformamide (DMF, 2 mL)

Procedure:

- To a reaction vessel, add **2-iodothiophenol** (0.5 mmol), the corresponding terminal alkyne (2.0 mmol), Pd(OAc)₂ (0.075 mmol), TMEDA (0.1 mmol), and AgTFA (0.55 mmol).
- Add 2 mL of DMF to the vessel.
- Purge the reaction vessel with nitrogen gas.
- Heat the mixture at 110 °C for 24 hours.
- After completion, the reaction is worked up and the product is purified, typically by column chromatography, to yield the 2-substituted benzo[b]thiophene.[6]

Yields: This method has been reported to produce a range of 2-substituted benzo[b]thiophenes in moderate to good yields, up to 87%.[1][4][6]

Caption: Synthesis of Benzo[b]thiophenes via Sonogashira Coupling.

Synthesis of Thiochroman-4-one Derivatives

2-lodothiophenol is also utilized in palladium-catalyzed carbonylative heteroannulation reactions with allenes and carbon monoxide to produce thiochroman-4-one derivatives. These structures are present in various bioactive compounds.



Experimental Protocol: Palladium-Catalyzed Carbonylative Heteroannulation

This protocol is a typical procedure for the synthesis of thiochroman-4-one derivatives from **2-iodothiophenol** and allenes.[7]

Materials:

- o-lodothiophenol (1 mmol)
- Allene (2-5 mmol)
- Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol)
- N,N-Diisopropylethylamine (i-Pr2NEt, 1.5 mmol)
- Anhydrous benzene (5.0 mL)
- Carbon monoxide (CO)

Procedure:

- In a stainless steel autoclave, combine the allene (2-5 mmol), o-iodothiophenol (1 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.05 mmol), and i-Pr₂NEt (1.5 mmol).
- Add 5.0 mL of anhydrous benzene to the mixture.
- Pressurize the autoclave with carbon monoxide to 400 psi.
- Heat the mixture to 100 °C with stirring for 24-60 hours.
- After the reaction, cool the autoclave to room temperature and carefully release the excess carbon monoxide.
- The crude reaction mixture is then purified, for example, by passing it through a plug of
 Florisil using a hexane/ethyl acetate mixture as the eluant, to isolate the thiochroman-4-one
 product.[7]



Caption: Synthesis of Thiochroman-4-ones via Carbonylative Heteroannulation.

Conclusion

2-lodothiophenol is an indispensable reagent for chemists in drug discovery and materials science. Its capacity to undergo a variety of cross-coupling and annulation reactions provides efficient pathways to valuable heterocyclic scaffolds. The methodologies outlined in this guide serve as a foundation for further exploration and application of this versatile compound in developing novel therapeutics and advanced materials.

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